molecular formula C16H16N2S B14384011 1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- CAS No. 90057-63-9

1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)-

Cat. No.: B14384011
CAS No.: 90057-63-9
M. Wt: 268.4 g/mol
InChI Key: IGGQEEOWYNHETB-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their versatile biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction typically takes place under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale reactions using hydrazonoyl halides and thiocyanates . These reactions are carried out in the presence of a base, such as triethylamine, and the products are isolated through filtration and drying.

Chemical Reactions Analysis

1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the thiadiazole ring, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, making it effective against bacterial and cancer cells . It also interacts with key enzymes and proteins, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be compared with other thiadiazole derivatives, such as:

The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities.

Properties

CAS No.

90057-63-9

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

5-benzyl-2-methyl-2-phenyl-3H-1,3,4-thiadiazole

InChI

InChI=1S/C16H16N2S/c1-16(14-10-6-3-7-11-14)18-17-15(19-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3

InChI Key

IGGQEEOWYNHETB-UHFFFAOYSA-N

Canonical SMILES

CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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